molecular formula C9H11NO2S B15256323 5-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde

5-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B15256323
M. Wt: 197.26 g/mol
InChI Key: ICAWXHJZUVCQKQ-UHFFFAOYSA-N
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Description

5-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation . This method provides a straightforward approach to obtaining thiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

5-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with cellular proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A simpler thiophene derivative with similar chemical properties.

    3-Methoxythiophene: Another thiophene derivative with a methoxy group, but lacking the azetidinyl group.

Uniqueness

5-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the methoxyazetidinyl and thiophene-2-carbaldehyde moieties

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

5-(3-methoxyazetidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H11NO2S/c1-12-7-4-10(5-7)9-3-2-8(6-11)13-9/h2-3,6-7H,4-5H2,1H3

InChI Key

ICAWXHJZUVCQKQ-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=CC=C(S2)C=O

Origin of Product

United States

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